3-[(4-fluorobenzyl)thio]-7-(3-methoxyphenyl)[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one
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Description
3-[(4-fluorobenzyl)thio]-7-(3-methoxyphenyl)[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one is a useful research compound. Its molecular formula is C19H15FN4O2S and its molecular weight is 382.41. The purity is usually 95%.
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Mechanism of Action
Target of Action
Similar compounds, such as derivatives of [1,2,4]triazolo[4,3-a]pyrazin-8(7h)-one, have been found to beP2X7 receptor antagonists . The P2X7 receptor is a key player in inflammation and immunity, and its antagonism can be useful for treating pain or inflammatory disease .
Mode of Action
Triazoles, a core structure in this compound, are known to have inhibitory effects on thecytochrome P450-dependent lanosterol 14α-demethylase (CYP51) . This enzyme affects the sterol biosynthesis of fungal cell membranes .
Biochemical Pathways
The compound likely affects the sterol biosynthesis pathway in fungi, given the known action of triazoles . By inhibiting CYP51, it prevents the conversion of lanosterol to ergosterol, a key component of fungal cell membranes. This disruption can lead to cell death .
Pharmacokinetics
Triazoles are generally known for theirhigh bioavailability . In silico pharmacokinetic studies could provide more detailed information .
Result of Action
The result of the compound’s action would likely be the disruption of fungal cell membrane synthesis due to the inhibition of CYP51 . This would lead to the death of the fungal cells, providing an antifungal effect .
Properties
IUPAC Name |
3-[(4-fluorophenyl)methylsulfanyl]-7-(3-methoxyphenyl)-[1,2,4]triazolo[4,3-a]pyrazin-8-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15FN4O2S/c1-26-16-4-2-3-15(11-16)23-9-10-24-17(18(23)25)21-22-19(24)27-12-13-5-7-14(20)8-6-13/h2-11H,12H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MNEKNMNJLUFADK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)N2C=CN3C(=NN=C3SCC4=CC=C(C=C4)F)C2=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15FN4O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.